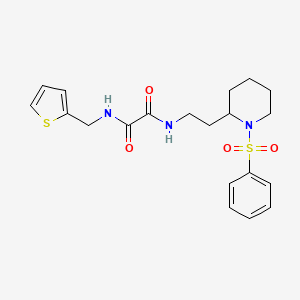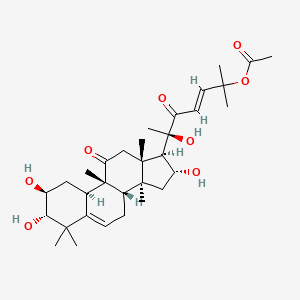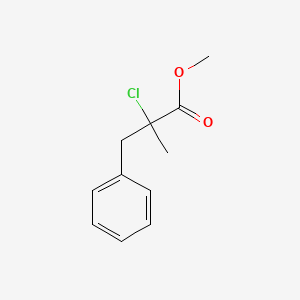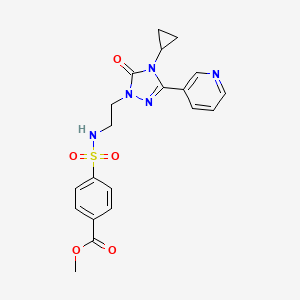![molecular formula C29H26N4O4 B2733782 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 877656-91-2](/img/no-structure.png)
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H26N4O4 and its molecular weight is 494.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds structurally related to "1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" have been synthesized using microwave-assisted methods. For instance, benzyl piperazine derivatives with pyrimidine and isoindolinedione have shown significant antibacterial activity. These synthesis processes demonstrate the potential for developing new antibacterial agents from similar structures (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticonvulsant Activity
Research on pyrrolidine diones structurally similar to the compound has identified several derivatives with significant anticonvulsant activity. These studies highlight the potential therapeutic applications of these compounds in treating seizure disorders (Kamiński, Rzepka, & Obniska, 2011).
Anticancer Activity
Various synthesized derivatives, including those with benzimidazole and pyrimidine moieties, have shown promising anticancer activities against different human cancer cell lines. These findings suggest the potential for compounds with similar structures to be developed as anticancer agents (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).
Antimicrobial and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been evaluated for their antimicrobial and anti-5-lipoxygenase activities. These compounds represent a potential class of drugs with dual antimicrobial and anti-inflammatory properties (Rahmouni et al., 2016).
Synthesis Methods and Biological Evaluation
The development and synthesis of new chemical entities, including those with pyrimidine dione structures, are of significant interest due to their diverse biological activities. Research into novel methods of synthesis and the biological evaluation of these compounds is crucial for advancing pharmacological sciences (Ghabbour & Qabeel, 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 1-(2-bromoacetyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with 4-phenylpiperazine followed by oxidation and deprotection steps.", "Starting Materials": ["1-(2-bromoacetyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione", "4-phenylpiperazine", "copper(II) acetate monohydrate", "sodium ascorbate", "acetic acid", "tetrahydrofuran", "sodium hydroxide", "hydrochloric acid", "water"], "Reaction": ["Step 1: 1-(2-bromoacetyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione and 4-phenylpiperazine are condensed in the presence of copper(II) acetate monohydrate and sodium ascorbate in acetic acid and tetrahydrofuran to form the intermediate 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: The intermediate is then oxidized using sodium hydroxide and hydrogen peroxide to form the corresponding N-oxide.", "Step 3: The N-oxide is then deprotected using hydrochloric acid and water to yield the final product, 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione."] } | |
CAS RN |
877656-91-2 |
Molecular Formula |
C29H26N4O4 |
Molecular Weight |
494.551 |
IUPAC Name |
3-(4-methylphenyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26N4O4/c1-20-11-13-22(14-12-20)33-28(35)27-26(23-9-5-6-10-24(23)37-27)32(29(33)36)19-25(34)31-17-15-30(16-18-31)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 |
InChI Key |
AMNCJDGWAGQDCY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Phenoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2733700.png)

![3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733704.png)
![4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2733705.png)



![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)




![2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2733721.png)